molecular formula C36H26S2 B12202672 4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran) CAS No. 51829-03-9

4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran)

Cat. No.: B12202672
CAS No.: 51829-03-9
M. Wt: 522.7 g/mol
InChI Key: FHXMOTSHCXQITR-UHFFFAOYSA-N
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Description

4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran) is a sulfur-containing heterocyclic compound featuring two thiopyran rings bridged by an ethane-diylidene group. The ethane-diylidene bridge likely imparts rigidity to the molecule, influencing its electronic properties and intermolecular interactions. Applications of such compounds may span materials science (e.g., organic semiconductors) or pharmaceuticals, though specific data on this compound’s reactivity or bioactivity remain unexplored in the provided sources.

Properties

CAS No.

51829-03-9

Molecular Formula

C36H26S2

Molecular Weight

522.7 g/mol

IUPAC Name

4-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2,6-diphenylthiopyran

InChI

InChI=1S/C36H26S2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H

InChI Key

FHXMOTSHCXQITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be achieved through several methods:

    Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.

    Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.

    One-Pot Synthesis: A novel method involves reacting aldehydes, malononitrile, carbon disulfide, and primary amines at room temperature in the presence of triethylamine as a catalyst.

Chemical Reactions Analysis

4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

A. 4,4′-Ethylenebis(2,6-di-tert-butylphenol) ()

  • Structure: A phenolic dimer with tert-butyl substituents and an ethylene bridge.
  • Key Differences : Unlike the target compound, this molecule lacks sulfur heterocycles and instead features hydroxyl groups, which enhance antioxidant properties. The tert-butyl groups provide steric shielding comparable to the phenyl groups in the thiopyran derivative but with greater hydrophobicity.
  • Relevance : Highlights how bridging groups (ethane-diylidene vs. ethylene) and substituents (phenyl vs. tert-butyl) modulate solubility and stability .

B. Dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate) ()

  • Structure : Azo-linked benzoate ester with an ethane-diylidene bridge.
  • Key Differences: Replaces thiopyran with ester and azo groups, altering electronic conjugation. Crystallographic data (monoclinic P21/n space group, $a = 4.6003$ Å, $V = 889.94$ ų) reveal tight packing dominated by van der Waals interactions, whereas the target compound’s thiopyran rings may favor sulfur-mediated intermolecular contacts .

C. Pyrazolone-Based Ethane-Diylidene Dimer ()

  • Structure : Features pyrazolone rings linked via ethane-diylidene.
  • Key Differences : Nitrogen-rich heterocycles contrast with sulfur-containing thiopyran. Thermal studies show decomposition at 240–250°C, suggesting lower thermal stability compared to sulfur heterocycles, which often exhibit higher resilience .
Crystallographic and Electronic Properties
  • Crystal Packing (): The dimethyl benzoate derivative crystallizes in a monoclinic system with $Z = 2$, while the target compound’s bulkier thiopyran-phenyl groups may adopt a triclinic or orthorhombic lattice.

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